molecular formula C8H3F4N3S B13687685 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13687685
M. Wt: 249.19 g/mol
InChI Key: OXHQKXBLPUFQAQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the thiadiazole ring or the tetrafluorophenyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the tetrafluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

  • 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-triazole
  • 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole

Comparison:

  • Structural Differences: While all these compounds contain a tetrafluorophenyl group, they differ in the heterocyclic ring structure (oxadiazole, triazole, thiadiazole).
  • Reactivity: The thiadiazole ring in this compound offers unique reactivity compared to oxadiazole and triazole rings, influencing its chemical behavior and applications.
  • Applications: Each compound has distinct applications based on its chemical properties. For example, oxadiazoles are often used in materials science, while triazoles are prominent in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H3F4N3S

Molecular Weight

249.19 g/mol

IUPAC Name

5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H3F4N3S/c9-3-1-2(4(10)6(12)5(3)11)7-14-15-8(13)16-7/h1H,(H2,13,15)

InChI Key

OXHQKXBLPUFQAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=NN=C(S2)N

Origin of Product

United States

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